molecular formula C21H25N3O3S2 B3827152 2-(diethylamino)ethyl 4-[[(Z)-3-thiophen-2-ylprop-2-enoyl]carbamothioylamino]benzoate

2-(diethylamino)ethyl 4-[[(Z)-3-thiophen-2-ylprop-2-enoyl]carbamothioylamino]benzoate

Cat. No.: B3827152
M. Wt: 431.6 g/mol
InChI Key: QXCNARFESUEBTL-QXMHVHEDSA-N
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Description

2-(Diethylamino)ethyl 4-[[(Z)-3-thiophen-2-ylprop-2-enoyl]carbamothioylamino]benzoate is a complex organic compound with a unique structure that includes a thiophene ring, a benzoate group, and a diethylaminoethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diethylamino)ethyl 4-[[(Z)-3-thiophen-2-ylprop-2-enoyl]carbamothioylamino]benzoate typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzoate Intermediate: The initial step involves the reaction of 4-aminobenzoic acid with diethylaminoethanol to form 2-(diethylamino)ethyl 4-aminobenzoate.

    Introduction of the Thiophene Group:

    Formation of the Final Compound: The final step involves the reaction of the intermediate with a suitable reagent to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)ethyl 4-[[(Z)-3-thiophen-2-ylprop-2-enoyl]carbamothioylamino]benzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride.

    Substitution: The benzoate group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced benzoate derivatives.

    Substitution: Substituted benzoate derivatives with various functional groups.

Scientific Research Applications

2-(Diethylamino)ethyl 4-[[(Z)-3-thiophen-2-ylprop-2-enoyl]carbamothioylamino]benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(diethylamino)ethyl 4-[[(Z)-3-thiophen-2-ylprop-2-enoyl]carbamothioylamino]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Diethylaminoethyl 4-aminobenzoate hydrochloride: Known for its use as a local anesthetic.

    2-Diethylaminoethyl 4-nitrobenzoate: Used in various chemical syntheses.

Uniqueness

2-(Diethylamino)ethyl 4-[[(Z)-3-thiophen-2-ylprop-2-enoyl]carbamothioylamino]benzoate is unique due to its combination of a thiophene ring and a benzoate group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(diethylamino)ethyl 4-[[(Z)-3-thiophen-2-ylprop-2-enoyl]carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S2/c1-3-24(4-2)13-14-27-20(26)16-7-9-17(10-8-16)22-21(28)23-19(25)12-11-18-6-5-15-29-18/h5-12,15H,3-4,13-14H2,1-2H3,(H2,22,23,25,28)/b12-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCNARFESUEBTL-QXMHVHEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)/C=C\C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(diethylamino)ethyl 4-[[(Z)-3-thiophen-2-ylprop-2-enoyl]carbamothioylamino]benzoate
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2-(diethylamino)ethyl 4-[[(Z)-3-thiophen-2-ylprop-2-enoyl]carbamothioylamino]benzoate
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2-(diethylamino)ethyl 4-[[(Z)-3-thiophen-2-ylprop-2-enoyl]carbamothioylamino]benzoate
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2-(diethylamino)ethyl 4-[[(Z)-3-thiophen-2-ylprop-2-enoyl]carbamothioylamino]benzoate
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2-(diethylamino)ethyl 4-[[(Z)-3-thiophen-2-ylprop-2-enoyl]carbamothioylamino]benzoate
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2-(diethylamino)ethyl 4-[[(Z)-3-thiophen-2-ylprop-2-enoyl]carbamothioylamino]benzoate

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